苯基丁二酸二甲酯

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol involves stereospecific oxidation and lipase-catalyzed enantioselective resolution, followed by reduction . Another synthesis approach for related compounds includes the transformation of 2-phenylpropionic acid into different intermediates, which are then used to synthesize the desired products .

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the bis(dimethyl sulfoxide-κO)bis(1-phenylbutane-1,3-dionato-κ2O,O')nickel(II), reveals coordination of molecules to metal atoms through oxygen atoms, forming a distorted octahedral coordination polyhedron . This information can be extrapolated to understand the coordination chemistry of similar diesters.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the reaction of dimethyldioxirane with isobutane, leading to the formation of tert-butanol and acetone . Another example is the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol, yielding a mixture of butenes . These studies provide insights into the reactivity and potential reaction pathways of dimethyl 2-phenylbutanedioate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and reactivity. For example, the solubility behavior of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates the influence of substituents on solubility . The stability of tartrate-derived diols as protecting groups for boronic acids suggests that similar diesters may also serve as stable intermediates in organic synthesis .

科学研究应用

聚合物的合成:F. Xi 等人(1985 年)探索了使用 2,3-二甲基-2,3-二苯基琥珀酸二甲酯(一种相关化合物)合成头对头聚(α-甲基苯乙烯)。这项研究有助于开发具有潜在工业应用的新型聚合物 (Xi, Lillya, Bassett, & Vogl, 1985).

化学酶促合成:Anders Riise Moen 等人(2007 年)的一项研究涉及柠檬酸二甲酯的对映异构特异性氧化,以形成 2-甲基丁烷-1,2,3,4-四醇的不同异构体。这些化合物是大气气溶胶的重要成分 (Moen, Ruud, & Anthonsen, 2007).

植物的生长和光合作用:W. F. Wieland 和 R. L. Wample(1985 年)研究了多效唑对苹果树的影响,多效唑是一种在结构上与苯基丁二酸二甲酯相关的化合物。他们的研究重点是植物的生长、光合作用和碳水化合物含量 (Wieland & Wample, 1985).

光化学反应:W. Bhanthumnavin 和 W. Bentrude(2001 年)的研究考察了某些亚磷酸酯的光化学重排,得到苯乙基亚磷酸二甲酯等化合物。这些研究对于理解光诱导的化学过程至关重要 (Bhanthumnavin & Bentrude, 2001).

立体定义烯酸酯的合成:Rossi 等人(1992 年)报道了 2-取代烷基 2-烯酸酯的对映选择性合成,该合成在信息素和其他生物活性化合物的生产中具有应用 (Rossi, Carpita, & Cossi, 1992).

羰基化反应:Consiglio 等人(1994 年)研究了使用钯配合物对各种苯乙烯进行的羰基化反应。他们的工作为有机合成领域做出了贡献,特别是在复杂分子的形成方面 (Consiglio, Nefkens, & Pisano, 1994).

植物中的水分关系和矿物质吸收:Wieland 和 Wample(1985 年)的另一项研究重点关注了多效唑对苹果树根系生长、水分关系和矿物质吸收的影响。这项研究对农业实践和植物生理学有影响 (Wieland & Wample, 1985).

硫代磷酸酯的碎片化:Kuivalainen 等人(1995 年)对 O,O-二甲基 O-芳基硫代磷酸酯的碎片化进行了研究,提供了对这些化合物的结构分析的见解 (Kuivalainen, Kostiainen, Björk, Uggla, & Sundberg, 1995).

放射性标记化合物的合成:Y. Miura 等人(1988 年)描述了放射性标记曲美布丁及其代谢物的合成,这对于医学研究和药物开发很重要 (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).

化合物的抗肿瘤特性:A. Markosyan 等人(2014 年)探索了某些喹唑啉酮的合成和抗肿瘤特性,突出了这些化合物在癌症治疗中的潜力 (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

作用机制

Mode of Action

These interactions can lead to alterations in cell function, signaling pathways, or gene expression .

Biochemical Pathways

Many compounds of this class have diverse effects on cellular biochemistry, affecting multiple pathways. These can include metabolic pathways, signal transduction pathways, and pathways involved in cell growth and differentiation .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy and potential for side effects.

Result of Action

The effects can vary widely depending on the specific targets and pathways involved. These could range from changes in cell growth and survival to alterations in cellular metabolism or signaling .

属性

IUPAC Name |

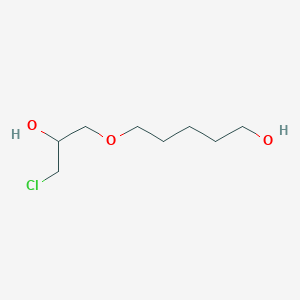

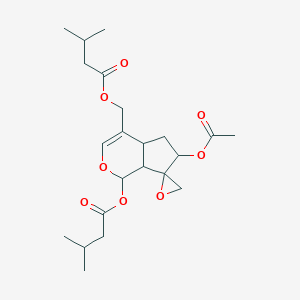

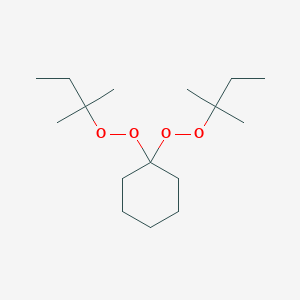

dimethyl 2-phenylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVIBFZHFCVINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342554 | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-phenylbutanedioate | |

CAS RN |

15463-92-0 | |

| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。